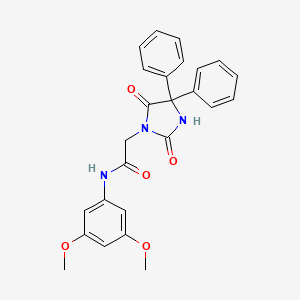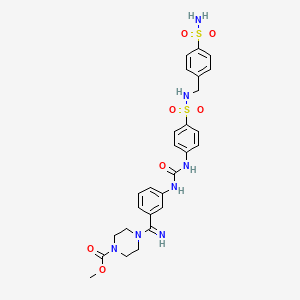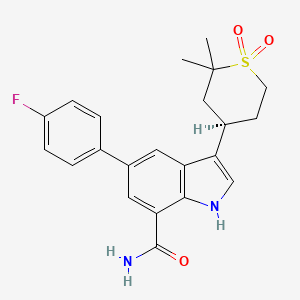![molecular formula C20H34N2O5 B10796876 methyl (E,5S,6R)-5,6-dihydroxy-8-[5-[(1R)-1-hydroxyhexyl]-1,2-dimethylimidazol-4-yl]oct-7-enoate](/img/structure/B10796876.png)
methyl (E,5S,6R)-5,6-dihydroxy-8-[5-[(1R)-1-hydroxyhexyl]-1,2-dimethylimidazol-4-yl]oct-7-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1R-11 is a synthetic lipoxin mimetic that exhibits anti-inflammatory activities. It is known to mediate its effects through agonism of the ALX/FPR2 G protein-coupled receptor . This compound has been studied for its potential therapeutic applications due to its ability to mimic the actions of natural lipoxins, which are involved in resolving inflammation.
Preparation Methods
The preparation of 1R-11 involves several synthetic routes. One common method includes the asymmetric cycloaddition reaction using a chiral source in an N-acylhydroxylamine compound as a chiral inducer . This method builds two chiral centers of the target product. The raw materials for this route are widely available and cost-effective, making it suitable for large-scale industrial production. The preparation method features a reasonable route, simple operation, and mild reaction conditions, ensuring high atom economy and low production costs .
Chemical Reactions Analysis
1R-11 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Cycloaddition: This reaction involves the addition of two or more unsaturated molecules to form a cyclic molecule.
Scientific Research Applications
1R-11 has several scientific research applications:
Chemistry: It is used as a model compound to study the mechanisms of lipoxin mimetics and their interactions with receptors.
Biology: It is used to investigate the role of lipoxins in inflammation and immune response.
Industry: It can be used in the development of new anti-inflammatory drugs and treatments.
Mechanism of Action
1R-11 exerts its effects by agonizing the ALX/FPR2 G protein-coupled receptor . This receptor is involved in the resolution of inflammation. By mimicking the actions of natural lipoxins, 1R-11 helps to reduce inflammation and promote healing. The molecular targets and pathways involved include the activation of specific signaling pathways that lead to the resolution of inflammation.
Comparison with Similar Compounds
1R-11 is unique due to its specific agonism of the ALX/FPR2 receptor. Similar compounds include other lipoxin mimetics and anti-inflammatory agents that target different receptors or pathways. Some examples of similar compounds are:
These compounds highlight the uniqueness of 1R-11 in its specific receptor targeting and anti-inflammatory properties.
Properties
Molecular Formula |
C20H34N2O5 |
|---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
methyl (E,5S,6R)-5,6-dihydroxy-8-[5-[(1R)-1-hydroxyhexyl]-1,2-dimethylimidazol-4-yl]oct-7-enoate |
InChI |
InChI=1S/C20H34N2O5/c1-5-6-7-9-18(25)20-15(21-14(2)22(20)3)12-13-17(24)16(23)10-8-11-19(26)27-4/h12-13,16-18,23-25H,5-11H2,1-4H3/b13-12+/t16-,17+,18+/m0/s1 |
InChI Key |
PLBGFBROZZUTKG-PHCFSIKCSA-N |
Isomeric SMILES |
CCCCC[C@H](C1=C(N=C(N1C)C)/C=C/[C@H]([C@H](CCCC(=O)OC)O)O)O |
Canonical SMILES |
CCCCCC(C1=C(N=C(N1C)C)C=CC(C(CCCC(=O)OC)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(1-methylcyclopropyl)-2-[(1-methylcyclopropyl)amino]-8-[(6R)-6-methyl-4-oxo-1,4,5,6-tetrahydropyrrolo[3,4-b]pyrrol-2-yl]quinazolin-4(3H)-one](/img/structure/B10796810.png)
![1-[(3S)-1-(spiro[3,5-dihydro-2H-pyrido[3,2-b][1,4]oxazepine-4,1'-cyclopropane]-8-carbonyl)pyrrolidin-3-yl]pyrrolidin-2-one](/img/structure/B10796818.png)

![N-(4-methoxyphenyl)-2-(6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)acetamide](/img/structure/B10796827.png)


![6-(4-methylphenyl)-N-(3,4,5-trimethoxyphenyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B10796854.png)



![sodium;[(3R)-3-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]butyl] sulfate](/img/structure/B10796888.png)
![3-[6-(3-Chlorophenyl)hexanoyl]-1,3-oxazolidin-2-one](/img/structure/B10796897.png)

